Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is an organic compound with the molecular formula C12H15NO3S. It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including chemical synthesis and the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate typically involves the reaction of 4-methylpent-2-enal with thiazole-4-carboxylic acid ethyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product[2][2]. The reaction conditions often include the use of organic solvents such as ethanol or acetone, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through techniques such as recrystallization or distillation to achieve high purity levels[2][2].
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under mild acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the fragrance industry due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also participate in redox reactions, influencing cellular oxidative states .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-fluorothiazole-4-carboxylate
- Ethyl 2-methylthiazole-4-carboxylate
- Ethyl 2-bromothiazole-4-carboxylate
Uniqueness
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is unique due to the presence of the 4-methylpent-2-enoyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other thiazole derivatives, making it valuable in specific synthetic and industrial applications[2][2].
Properties
IUPAC Name |
ethyl 2-[(E)-4-methylpent-2-enoyl]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-4-16-12(15)9-7-17-11(13-9)10(14)6-5-8(2)3/h5-8H,4H2,1-3H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMCSYZGDZAHMF-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(=O)C=CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CSC(=N1)C(=O)/C=C/C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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